molecular formula C20H16FN3O3S3 B2625887 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941900-96-5

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No. B2625887
CAS RN: 941900-96-5
M. Wt: 461.54
InChI Key: LGRDMOPQWSTGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide, commonly known as Compound 14, is a small molecule compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamide-based inhibitors that have been found to be effective against a range of diseases, including cancer and inflammatory disorders.

Scientific Research Applications

Chemical Synthesis and Characterization

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide and its derivatives have been a subject of interest in chemical synthesis and characterization. For example, Manolov, Ivanov, and Bojilov (2021) reported the preparation of a related compound, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, demonstrating the processes involved in synthesizing and analyzing similar complex organic compounds (Manolov, Ivanov, & Bojilov, 2021).

Anticonvulsant and Antimicrobial Activities

Compounds with structures similar to N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide have been explored for their potential anticonvulsant and antimicrobial activities. For instance, Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, with some showing significant anticonvulsive effects (Farag et al., 2012). Additionally, Kumar et al. (2013) explored the synthesis of novel sulfonyl derivatives with potent antimicrobial and antitubercular agents, highlighting the therapeutic potential of such compounds (Kumar, Prasad, & Chandrashekar, 2013).

Potential in Drug Design

The potential of these compounds in drug design, particularly as inhibitors of certain enzymes, has also been investigated. Vulpetti et al. (2006) reported on the discovery of a potent CDK2 inhibitor with a similar structure, underscoring the relevance of such compounds in the development of targeted therapies (Vulpetti et al., 2006).

Applications in Organic and Material Chemistry

Moreover, these compounds find applications in organic and material chemistry. For example, El‐Wahab et al. (2014) synthesized a coumarin thiazole derivative with antimicrobial activity, demonstrating the versatility of such compounds in various applications including coatings and materials science (El‐Wahab et al., 2014).

Antimalarial and COVID-19 Research

Interestingly, these compounds have also been implicated in antimalarial and COVID-19 research. Fahim and Ismael (2021) investigated sulfonamides with a similar structure for their potential in treating malaria and COVID-19, suggesting a broad spectrum of possible therapeutic applications (Fahim & Ismael, 2021).

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S3/c21-13-7-9-14(10-8-13)30(26,27)11-3-6-18(25)24-20-23-16(12-28-20)19-22-15-4-1-2-5-17(15)29-19/h1-2,4-5,7-10,12H,3,6,11H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRDMOPQWSTGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.